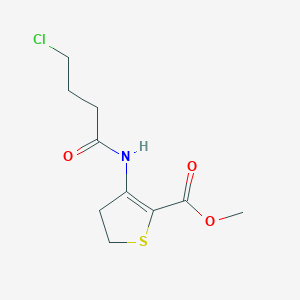
N'-(2-Chloracetyl)-3,4,5-Trimethoxybenzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . This compound is bifunctional, making it a useful building block in chemical synthesis . The compound also contains a benzohydrazide group, which is often used in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” could involve the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another synthesis method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be complex due to the presence of multiple functional groups. The chloroacetyl group has a molecular formula of C2H2Cl2O and a molecular weight of 112.943 . The benzohydrazide group would add additional complexity to the molecular structure.Chemical Reactions Analysis
The chloroacetyl group in “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” can easily form esters and amides . The benzohydrazide group can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This makes the compound versatile in chemical reactions, especially in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be influenced by its functional groups. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a density of 1.42 g/mL, a melting point of -22 °C, and a boiling point of 106 °C . It reacts with water and generates hydrochloric acid .Wirkmechanismus
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
Compounds with an n-terminal 2-chloroacetyl group have been studied for their ability to undergo thioether macrocyclization . This process involves the formation of a macrocycle with cysteine residues, leading to the creation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Compounds that inhibit wrn helicase can potentially disrupt dna repair and replication processes, leading to genomic instability and cell death .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is its low toxicity profile, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide, which makes it difficult to assess its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the development of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide as an anticancer agent. One direction is to improve the solubility of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide to increase its efficacy in vivo. Another direction is to conduct more preclinical studies to further evaluate the anticancer properties of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide. Clinical studies are also needed to assess the safety and efficacy of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide in humans. In addition, the potential use of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
Synthesemethoden
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide can be synthesized in a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with chloroacetyl chloride to form N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide.
Wissenschaftliche Forschungsanwendungen
- CTMBH hat ein vielversprechendes Antitumorpotenzial gezeigt. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht und dabei Zytotoxizität und Apoptoseinduktion festgestellt. Die Fähigkeit der Verbindung, das Tumorwachstum und die Metastasierung zu hemmen, macht sie zu einem attraktiven Kandidaten für weitere Studien in der Krebstherapie .
- CTMBH zeigt antimikrobielle Aktivität gegen Bakterien, Pilze und Viren. Sein Mechanismus beinhaltet die Störung von Zellmembranen und die Hemmung essentieller Enzyme. Daher könnte es Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe oder Beschichtungen für medizinische Geräte finden .
- Chemiker verwenden CTMBH als vielseitigen Baustein in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Funktionalisierung an verschiedenen Positionen, wodurch die Herstellung verschiedener Derivate ermöglicht wird. Diese Derivate können als Zwischenprodukte für die Medikamentenentwicklung oder andere bioaktive Verbindungen dienen .
- CTMBH besitzt aufgrund seiner Hydrazid- und Methoxygruppen chelatisierende Eigenschaften. Es kann stabile Komplexe mit Metallionen bilden, wodurch es für die Metallextraktion, die Sanierung der Umwelt und die analytische Chemie nützlich ist .
- Forscher haben CTMBH als Ligand für die Synthese von Metallnanopartikeln (z. B. Gold, Silber oder Palladium) untersucht. Diese Nanopartikel finden Anwendungen in der Katalyse, Sensorik und in Medikamententransportsystemen .
- CTMBH-Derivate wurden für die PDT untersucht, eine nicht-invasive Krebsbehandlung. Bei der PDT aktiviert Licht Photosensibilisatoren, was zu einer lokalisierten Zellschädigung führt. Auf CTMBH basierende Photosensibilisatoren zeigen Potenzial für die gezielte Krebstherapie .
Antitumoraktivität
Antibakterielle Eigenschaften
Organische Synthese
Metallionenchelatisierung
Nanopartikel-Synthese
Photodynamische Therapie (PDT)
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)15-14-10(16)6-13/h4-5H,6H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXQUPPFMKJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)


![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)